

TG(16:1/18:1/16:1) physical properties

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Compound of Interest

Compound Name:	1,3-Dipalmitoleoyl-2-11(Z)- Octadecenoyl Glycerol
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An In-Depth Technical Guide to the Physical Properties of TG(16:1/18:1/16:1) (1,3-Dipalmitoleoyl-2-oleoyl-glycerol)

Introduction

Triglycerides (TGs), the primary components of fats and oils, are critical molecules in nutrition, cellular metabolism, and pharmaceutical formulations. Their physical properties, which are dictated by the nature and arrangement of their constituent fatty acid chains, govern their functionality in various applications. This guide provides a comprehensive technical overview of the physical properties of a specific mixed-acid, symmetrical triglyceride: TG(16:1/18:1/16:1), also known as 1,3-dipalmitoleoyl-2-oleoyl-glycerol.

This molecule consists of a glycerol backbone esterified with two palmitoleic acid (16:1) chains at the sn-1 and sn-3 positions and one oleic acid (18:1) chain at the sn-2 position. The presence of unsaturated fatty acids at all three positions suggests a lower melting point and complex polymorphic behavior compared to its saturated counterparts. Understanding these characteristics is paramount for researchers in drug delivery, where lipid excipients are used to enhance solubility and bioavailability, and for scientists in food technology and materials science.

While specific experimental data for TG(16:1/18:1/16:1) is limited in publicly available literature, this guide will provide a robust framework for its characterization. We will draw upon established principles of lipid chemistry and data from the closely related saturated analogue,

TG(16:0/18:1/16:0) (1,3-dipalmitoyl-2-oleoyl-glycerol, POP), to infer and explain the expected properties and analytical approaches.

Part 1: Molecular and Chemical Properties

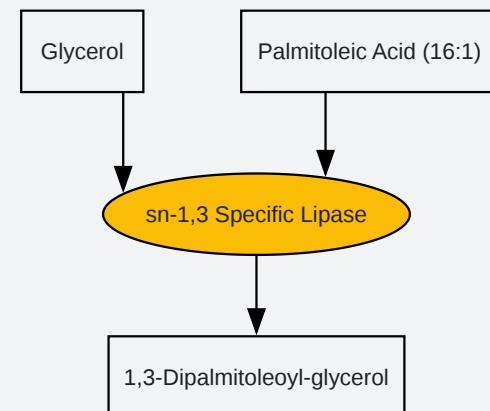
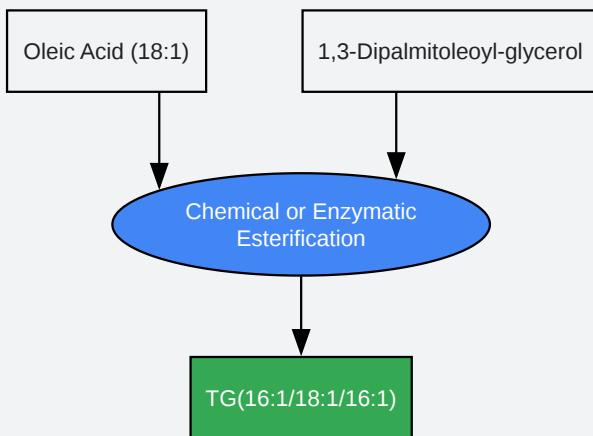
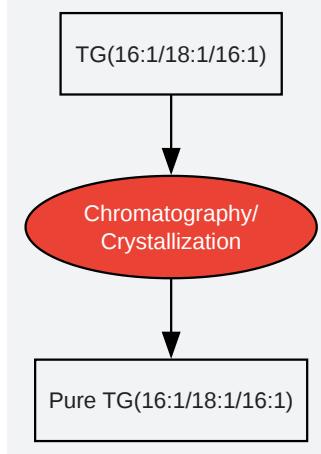
Chemical Structure and Nomenclature

The fundamental identity of TG(16:1/18:1/16:1) is defined by its molecular structure. The systematic nomenclature and key identifiers for its saturated analogue, TG(16:0/18:1/16:0), are well-documented and provide a basis for understanding the target molecule.

Identifier	Value for TG(16:0/18:1/16:0)	Expected Value for TG(16:1/18:1/16:1)
IUPAC Name	1,3-di(hexadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate ^[1]	1,3-di[(Z)-hexadec-9-enoyloxy]propan-2-yl (Z)-octadec-9-enoate
Synonyms	1,3-Dipalmitoyl-2-oleoyl-glycerol; POP; 1,3-Palmitin-2-Olein; TG(16:0/18:1/16:0) ^{[2][3]}	1,3-Dipalmitoleyl-2-oleoyl-glycerol; PIOP; TG(16:1/18:1/16:1)
CAS Number	2190-25-2 ^{[1][2][3][4]}	Not readily available
Molecular Formula	C ₅₃ H ₁₀₀ O ₆ ^{[1][2][3]}	C ₅₃ H ₉₆ O ₆
Molecular Weight	833.4 g/mol ^{[1][2][3]}	~829.3 g/mol

Synthesis of Asymmetrical Triglycerides

The controlled synthesis of a specific mixed-acid triglyceride like TG(16:1/18:1/16:1) is crucial for obtaining a pure sample for physical property characterization. Chemoenzymatic methods are often employed to achieve high regioselectivity. A common strategy involves a multi-step process that leverages sn-1,3-specific lipases.^{[5][6][7]}

Step 1: Synthesis of sn-2-Monoacylglycerol**Step 2: Esterification****Step 3: Purification**[Click to download full resolution via product page](#)

Conceptual workflow for the synthesis of TG(16:1/18:1/16:1).

Part 2: Core Physical Properties

Physical State and Solubility

Based on its structure, TG(16:1/18:1/16:1) is expected to be a liquid or a low-melting solid at room temperature. The presence of three unsaturated fatty acids introduces kinks in the acyl chains, which disrupts efficient crystal packing and lowers the melting point compared to saturated or partially saturated triglycerides.[\[8\]](#)

The solubility of triglycerides is generally low in polar solvents and high in nonpolar organic solvents. The solubility profile for the saturated analogue, TG(16:0/18:1/16:0), provides a useful reference.

Solvent	Solubility of TG(16:0/18:1/16:0)
DMF	2 mg/ml [2]
DMSO	Partially soluble [2]
Ethanol	2 mg/ml [2]
Chloroform	Slightly soluble [9]
Ethyl Acetate	Slightly soluble [9]
Methanol	Slightly soluble [9]

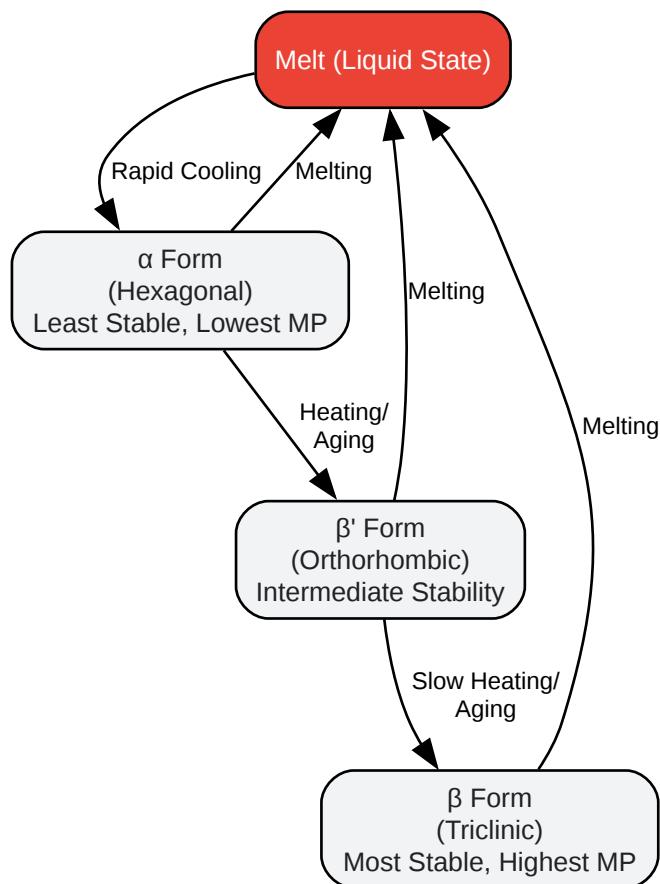
Thermal Properties and Polymorphism

Triglycerides are well-known for their ability to exist in multiple crystalline forms, a phenomenon known as polymorphism.[\[8\]\[10\]](#) The three main polymorphs are α (alpha), β' (beta-prime), and β (beta), each with a distinct crystal packing, melting point, and stability. The transitions between these forms are typically monotropic, proceeding from the least stable to the most stable form.[\[11\]](#)

- α Form: The least stable polymorph with the lowest melting point. It is formed upon rapid cooling from the melt.
- β' Form: Has intermediate stability and is often desired in food products for its smooth texture.

- β Form: The most stable polymorph with the highest melting point and most compact crystal lattice.

The introduction of cis-double bonds in all three acyl chains of TG(16:1/18:1/16:1) would likely hinder the formation of the highly ordered β form, making the β' polymorph potentially the most stable observed form.[12]



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Polymorphic transitions in triglycerides.[10]

Part 3: Advanced Characterization Techniques and Protocols

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for investigating the melting and crystallization behavior of triglycerides. It measures the heat flow into or out of a sample as a function of temperature,

allowing for the determination of melting points, enthalpies of fusion, and the observation of polymorphic transitions.[13]

Experimental Protocol: DSC Analysis of Triglyceride Polymorphism[14]

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
- Sample Preparation: Accurately weigh 5-10 mg of the purified TG(16:1/18:1/16:1) sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material. Prepare an identical empty, sealed pan to serve as a reference.
- Thermal Program Execution: a. Load the sample and reference pans into the DSC cell. b. Equilibrate the sample at a temperature well above its expected melting point (e.g., 60 °C) and hold for 5-10 minutes to erase any prior thermal history. c. Cool the sample at a controlled rate (e.g., 5 °C/min) to a low temperature (e.g., -80 °C) to observe crystallization. d. Hold at the low temperature for 5 minutes to ensure complete crystallization. e. Heat the sample at a controlled rate (e.g., 5 °C/min) back to the starting temperature (60 °C) to observe the melting of the formed polymorphs.
- Data Analysis: Analyze the resulting thermogram from the heating scan. The peak temperature of an endotherm corresponds to the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion. Multiple peaks may be observed, indicating the presence and melting of different polymorphs.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fatty acid composition of triglycerides. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual TG species in a mixture. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent molecule and analyzing the resulting daughter ions.[15][16]

Experimental Protocol: LC-MS/MS Analysis of Triglycerides[17][18]

- Sample Preparation (Lipid Extraction): a. If the TG is in a complex matrix, perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method). b. Dry the extracted lipids under a

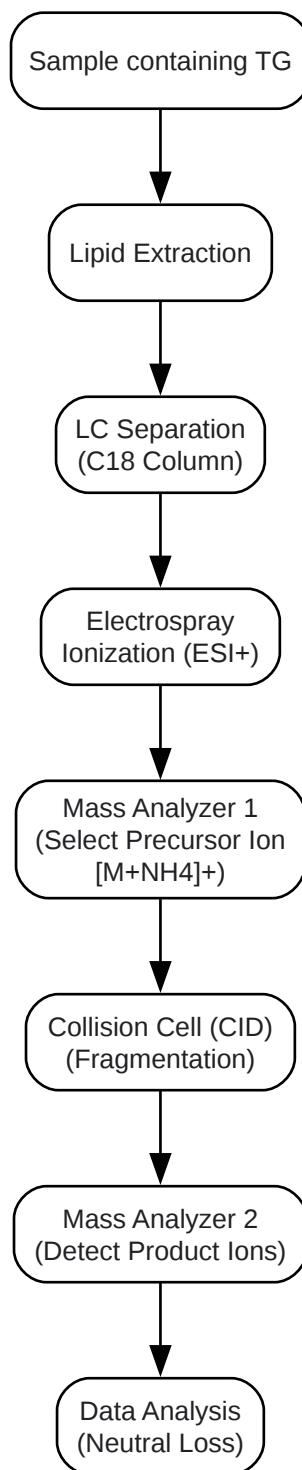
stream of nitrogen. c. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile 90:10).

- LC Separation:

- Column: C18 reversed-phase column.
- Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
- Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
- Gradient: A suitable gradient from Mobile Phase A to B is used to separate the triglycerides.

- MS Detection (ESI-MS/MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+). The formation of ammonium adducts ($[M+NH_4]^+$) is common.
- Precursor Ion Scan: Scan for the $[M+NH_4]^+$ ion of TG(16:1/18:1/16:1) (expected m/z ~847.8).
- Product Ion Scan (MS/MS): Fragment the precursor ion. The characteristic fragmentation pattern involves the neutral loss of each fatty acid chain, allowing for the confirmation of the constituent fatty acids (palmitoleic and oleic acid).



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Workflow for LC-MS/MS analysis of triglycerides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. ^1H NMR can be used to determine the ratio of different types of protons (e.g., olefinic, methylene, methyl), while ^{13}C NMR can identify the carbon atoms in the glycerol backbone and the acyl chains, helping to confirm the positional distribution of the fatty acids.[19][20]

Experimental Protocol: ^1H and ^{13}C NMR of Triglycerides[21]

- Sample Preparation: Dissolve an accurately weighed amount of the purified TG (approx. 10-20 mg) in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - Acquire the spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - Key signals to observe include: olefinic protons (~5.3-5.4 ppm), the glycerol backbone methine proton (~5.25 ppm) and methylene protons (~4.1-4.3 ppm), and various acyl chain protons.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - Key signals include: ester carbonyl carbons (~172-174 ppm), olefinic carbons (~128-130 ppm), and glycerol backbone carbons (~62-70 ppm). The chemical shifts of the glycerol carbons are sensitive to the attached fatty acids, aiding in positional analysis.
- Data Analysis: Integrate the signals in the ^1H spectrum to determine the relative ratios of different proton types. Analyze the chemical shifts in the ^{13}C spectrum to confirm the structure and purity.

X-ray Diffraction (XRD)

Powder XRD is the definitive technique for identifying the polymorphic form of a crystalline triglyceride. The diffraction pattern provides information on the packing of the molecules (short spacings) and the lamellar stacking (long spacings).[11][22]

- Short Spacings: Indicate the sub-cell structure of the acyl chain packing.

- α form: A single strong reflection around 4.15 Å.
- β' form: Two strong reflections around 4.2 Å and 3.8 Å.
- β form: A strong reflection around 4.6 Å.
- Long Spacings: Relate to the length of the triglyceride molecules in the crystal lattice (e.g., double or triple chain length packing).

Experimental Protocol: Powder XRD Analysis of Triglycerides[23]

- Sample Preparation: The sample's thermal history must be carefully controlled to obtain the desired polymorph. The triglyceride can be crystallized from the melt by cooling at a specific rate or from a solvent. The crystallized sample is then finely ground to a powder.
- Data Acquisition:
 - Mount the powdered sample in a sample holder.
 - Use a powder diffractometer with a Cu K α radiation source.
 - Scan a range of 2 θ angles to cover both the long-spacing region (low angles, e.g., 1-10°) and the short-spacing region (high angles, e.g., 15-25°).
- Data Analysis: Analyze the positions (d-spacings) and intensities of the diffraction peaks. Compare the short-spacing pattern to known values for α , β' , and β polymorphs to identify the crystalline form. Analyze the long-spacing pattern to determine the lamellar stacking arrangement.

Conclusion

The physical properties of TG(16:1/18:1/16:1) are governed by its unique symmetrical, tri-unsaturated structure. While direct experimental data remains scarce, this guide establishes a comprehensive framework for its characterization based on established analytical principles and data from analogous compounds. The presence of three double bonds is expected to result in a low melting point and a preference for the β' polymorphic form. The detailed protocols provided for DSC, MS, NMR, and XRD analysis will enable researchers to

systematically investigate these properties, paving the way for the rational design of lipid-based systems in pharmaceuticals, food science, and beyond.

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